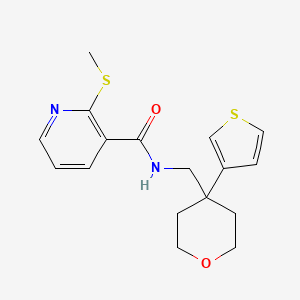

![molecular formula C21H22N4O2S B2849218 3-(1-(2-(乙硫基)苯甲酰哌啶-4-基)吡啶并[2,3-d]嘧啶-4(3H)-酮 CAS No. 2034464-13-4](/img/structure/B2849218.png)

3-(1-(2-(乙硫基)苯甲酰哌啶-4-基)吡啶并[2,3-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

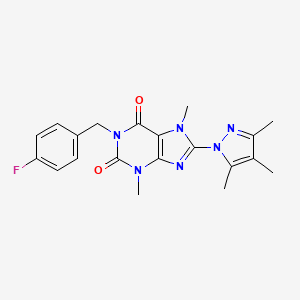

3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine, particularly in cancer treatment. This compound belongs to the class of pyrido[2,3-d]pyrimidin-4(3H)-ones, which are known for their diverse biological activities.

科学研究应用

Anticancer Activity

This compound has shown promise as an anticancer agent , particularly targeting the epidermal growth factor receptor (EGFR) . EGFR is implicated in various types of cancers, including breast, ovarian, head, neck, and colon cancers. The compound’s derivatives have been synthesized and tested for cytotoxicity against cancer cell lines like MCF-7 and A-549, showing potent anticancer activity.

Antitubercular Agents

Another significant application is as an antitubercular agent . Derivatives of this compound have been designed and screened against Mycobacteria, showing significant antimycobacterial activity against strains like Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. These findings suggest the potential for developing new treatments for tuberculosis.

Protein Kinase B (Akt) Inhibition

The compound’s derivatives have been explored as selective inhibitors of Protein Kinase B (Akt) , which is a key player in cell proliferation and survival. Abnormal Akt signaling is frequently observed in cancers, making it a target for antitumor agents. The derivatives have shown to modulate biomarkers of signaling through Akt and inhibit the growth of human tumor xenografts in mice.

Synthesis of Piperidine Derivatives

Piperidine derivatives play a significant role in the pharmaceutical industry, and this compound can serve as a precursor for the synthesis of various piperidine derivatives . These derivatives are present in more than twenty classes of pharmaceuticals and are essential for drug construction.

Enzyme Inhibition

The compound’s framework has been utilized to create enzyme inhibitors. For instance, derivatives have been synthesized to act as ATP-competitive inhibitors with selectivity for certain enzymes over others, which is crucial for targeted therapeutic applications .

Cyclization Reactions

In synthetic chemistry, the compound is used in cyclization reactions to form pyrido[2,3-d]pyrimidin-5-one derivatives . These reactions are important for creating complex molecular structures that can have various pharmacological applications.

属性

IUPAC Name |

3-[1-(2-ethylsulfanylbenzoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-2-28-18-8-4-3-6-16(18)20(26)24-12-9-15(10-13-24)25-14-23-19-17(21(25)27)7-5-11-22-19/h3-8,11,14-15H,2,9-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGMXSKSIWVSQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B2849138.png)

![2-Chloro-N-[1-(4-chloro-2-fluorophenyl)prop-2-ynyl]acetamide](/img/structure/B2849142.png)

![2-[({4-chloro-2-[(5-chloro-2-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}phenyl)disulfanyl]phenyl}imino)methyl]-5-methoxybenzenol](/img/structure/B2849144.png)

![CC1(C)Occoc1CN=[N+]=[N-]](/img/structure/B2849145.png)

![6-(Difluoromethyl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]pyrimidine-4-carboxamide](/img/structure/B2849147.png)

![6-methyl-1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2849150.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2849154.png)